N-(2-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-Acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with acetylphenyl, cyclopropyl, and fluorophenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of Substituents: The acetylphenyl, cyclopropyl, and fluorophenyl groups are introduced through various substitution reactions. These reactions often require the use of specific reagents and catalysts to achieve the desired regioselectivity and yield.
Final Coupling: The final step involves coupling the substituted pyrazolo[3,4-b]pyridine with a carboxamide group, typically using amide coupling reagents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of N4-(2-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~4~-(2-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of N4-(2-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
N~4~-(2-Acetylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the cyclopropyl and fluorophenyl groups, resulting in different chemical and biological properties.
6-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide:
Uniqueness
N~4~-(2-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the combination of its substituents, which impart distinct chemical and biological properties. The presence of the acetylphenyl, cyclopropyl, and fluorophenyl groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H19FN4O2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H19FN4O2/c1-14(30)16-6-2-4-8-20(16)28-24(31)17-12-21(15-10-11-15)27-23-18(17)13-26-29(23)22-9-5-3-7-19(22)25/h2-9,12-13,15H,10-11H2,1H3,(H,28,31) |
InChI Key |
BVQFOEHOSQNLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=NN3C4=CC=CC=C4F)C5CC5 |
Origin of Product |
United States |
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